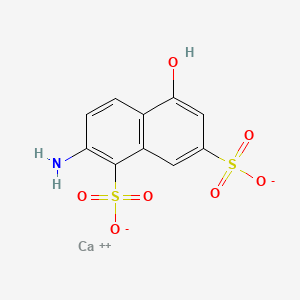
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C10H7CaN2O7S2. It is known for its unique structure, which includes both amino and hydroxyl functional groups attached to a naphthalene ring, along with two sulfonate groups. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 2-amino-5-hydroxynaphthalene. The process begins with the nitration of naphthalene, followed by reduction to form the amino group. Subsequent sulfonation introduces the sulfonate groups at the desired positions. The final step involves the neutralization of the sulfonic acid with calcium hydroxide to form the calcium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pH is maintained. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of advanced filtration and crystallization techniques helps in obtaining a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and alteration of biochemical pathways. The sulfonate groups enhance its solubility and facilitate its transport across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium 2-amino-3-hydroxynaphthalene-1,7-disulphonate
- Calcium 2-amino-5-hydroxynaphthalene-3,6-disulphonate
- Calcium 2-amino-5-hydroxynaphthalene-1,3-disulphonate
Uniqueness
Calcium 2-amino-5-hydroxynaphthalene-1,7-disulphonate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups on the naphthalene ring, along with the sulfonate groups, makes it a versatile compound for various applications .
Propiedades
Número CAS |
83763-46-6 |
|---|---|
Fórmula molecular |
C10H7CaNO7S2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
calcium;2-amino-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.Ca/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+2/p-2 |
Clave InChI |
AZDYEJCAXVRIQN-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])N.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


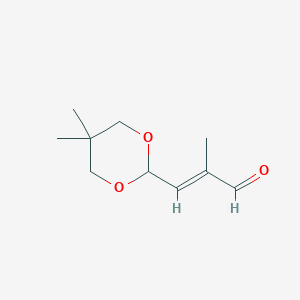
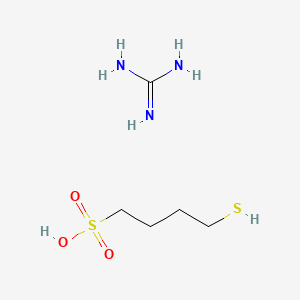


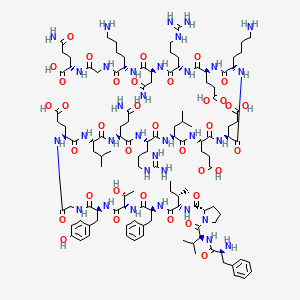
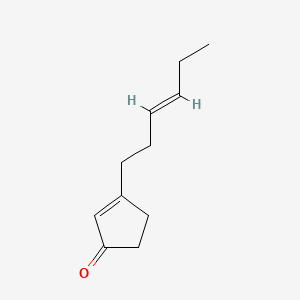
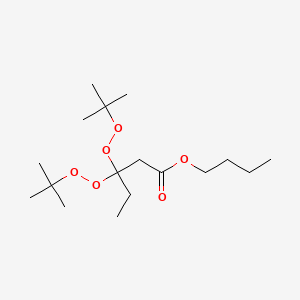
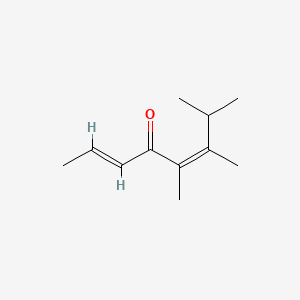
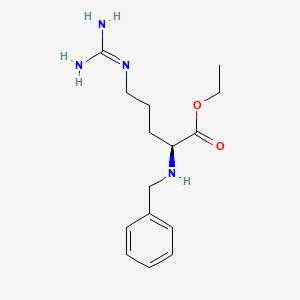
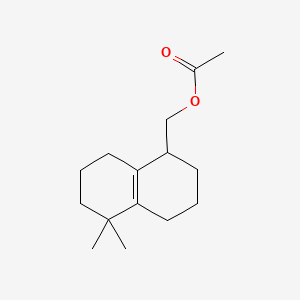
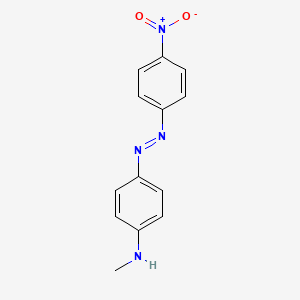
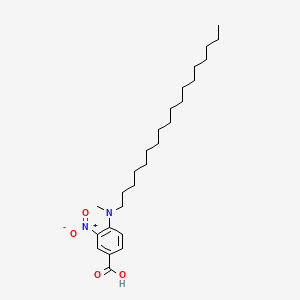
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)

